molecular formula C19H16ClN5O B2710762 6-[(2-chlorophenyl)methyl]-3-(3,4-dimethylphenyl)-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one CAS No. 893920-69-9

6-[(2-chlorophenyl)methyl]-3-(3,4-dimethylphenyl)-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one

Cat. No.: B2710762
CAS No.: 893920-69-9
M. Wt: 365.82
InChI Key: YAVBFQGRESYANG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 6-[(2-chlorophenyl)methyl]-3-(3,4-dimethylphenyl)-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one is a triazolopyrimidinone derivative characterized by a fused heterocyclic core. Its structure includes:

  • A triazolo[4,5-d]pyrimidin-7-one backbone, which confers rigidity and conjugation due to coplanar ring systems .
  • A 2-chlorophenylmethyl substituent at the 6-position, introducing electron-withdrawing effects and steric bulk.
  • A 3,4-dimethylphenyl group at the 3-position, enhancing lipophilicity and steric occupancy .

Properties

IUPAC Name

6-[(2-chlorophenyl)methyl]-3-(3,4-dimethylphenyl)triazolo[4,5-d]pyrimidin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16ClN5O/c1-12-7-8-15(9-13(12)2)25-18-17(22-23-25)19(26)24(11-21-18)10-14-5-3-4-6-16(14)20/h3-9,11H,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAVBFQGRESYANG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2C3=C(C(=O)N(C=N3)CC4=CC=CC=C4Cl)N=N2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16ClN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[(2-chlorophenyl)methyl]-3-(3,4-dimethylphenyl)-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-chlorobenzylamine with 3,4-dimethylbenzaldehyde to form an intermediate Schiff base, which is then cyclized with a triazole derivative under acidic or basic conditions to yield the target compound .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction efficiency and yield .

Chemical Reactions Analysis

Types of Reactions

6-[(2-chlorophenyl)methyl]-3-(3,4-dimethylphenyl)-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in dimethyl sulfoxide (DMSO).

Major Products Formed

Scientific Research Applications

6-[(2-chlorophenyl)methyl]-3-(3,4-dimethylphenyl)-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-[(2-chlorophenyl)methyl]-3-(3,4-dimethylphenyl)-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as the induction of apoptosis in cancer cells or the reduction of inflammation.

Comparison with Similar Compounds

Structural and Electronic Differences

  • Substituent Effects :

    • The 2-chlorophenylmethyl group in the target compound provides moderate electron-withdrawing effects compared to 2,4-difluorophenylmethyl (), which has stronger electronegativity .
    • The 3,4-dimethylphenyl substituent increases steric bulk and lipophilicity relative to smaller groups like phenyl () or polar methoxybenzyl () .
  • The triazolo[4,5-d]pyrimidinone core in all analogs is nearly coplanar (mean deviation <0.03 Å), facilitating conjugation and stabilizing interactions with flat binding pockets .

Physicochemical Properties

  • Lipophilicity : The target compound’s 3,4-dimethylphenyl group increases logP compared to analogs with methoxy or fluorine substituents, suggesting superior membrane permeability .
  • Solubility : Methoxy-containing derivatives () likely have higher aqueous solubility due to hydrogen-bonding capacity, whereas the target compound may require formulation optimization .

Crystallographic Insights

  • The triazolo-pyrimidine core in all analogs adopts a planar conformation, as shown in single-crystal X-ray studies (e.g., : dihedral angle <1.1° between core and substituents) . This planarity is critical for maintaining conjugation and binding stability.

Biological Activity

The compound 6-[(2-chlorophenyl)methyl]-3-(3,4-dimethylphenyl)-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one is a member of the triazolopyrimidine class of compounds which has garnered interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and therapeutic potential.

Chemical Structure and Properties

  • Molecular Formula : C21H21ClN4O2
  • Molecular Weight : 392.87 g/mol
  • IUPAC Name : this compound

The structure of this compound features a triazolo-pyrimidine core which is known for various biological activities including antimicrobial and anticancer properties.

Antimicrobial Activity

Research indicates that triazolopyrimidines exhibit significant antimicrobial properties. In a study evaluating various derivatives of triazolopyrimidine compounds against bacterial strains, it was found that certain modifications could enhance their efficacy. The compound has shown promising results in preliminary screenings against both Gram-positive and Gram-negative bacteria.

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

These results suggest that the compound could serve as a lead for developing new antimicrobial agents.

Anticancer Activity

The compound has also been tested for anticancer properties. In vitro studies have shown that it can induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The mechanism appears to involve the activation of caspases and the disruption of mitochondrial membrane potential.

Cell Line IC50 (µM)
MCF-715.0
HeLa10.5

The compound's ability to inhibit cell proliferation and induce cell cycle arrest at the G1 phase further supports its potential as an anticancer agent.

The biological activity is believed to be mediated through multiple pathways:

  • Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in DNA replication or repair.
  • Interaction with Cell Signaling Pathways : It may modulate pathways such as MAPK/ERK which are crucial for cell survival and proliferation.
  • Induction of Reactive Oxygen Species (ROS) : Increased ROS levels have been observed in treated cells, leading to oxidative stress and subsequent apoptosis.

Case Studies

A notable case study involved the synthesis and evaluation of this compound within a library of triazolopyrimidines aimed at targeting specific cancer types. The study highlighted its selective toxicity towards cancer cells while sparing normal cells, indicating a favorable therapeutic index.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.